An In-depth Technical Guide to Boc-Phe-Ser-Arg-MCA for Researchers
An In-depth Technical Guide to Boc-Phe-Ser-Arg-MCA for Researchers
Core Summary
Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide), also known by the acronyms Boc-FSR-AMC and Boc-Phe-Ser-Arg-MCA, is a synthetic fluorogenic substrate pivotal in the study of trypsin-like serine proteases. Its primary application in research is to quantify the enzymatic activity of proteases such as Factor XIa and tryptase. This is achieved through the enzymatic cleavage of the amide bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence provides a direct and sensitive measure of enzyme kinetics, making it an invaluable tool in drug discovery for screening potential enzyme inhibitors and in fundamental biochemical research to elucidate enzyme mechanisms.
I. Chemical and Physical Properties
Boc-Phe-Ser-Arg-MCA is a well-characterized peptide substrate with the following key properties:
| Property | Value |
| Full Chemical Name | t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide |
| Common Acronyms | Boc-FSR-AMC, Boc-Phe-Ser-Arg-MCA |
| Molecular Formula | C₃₃H₄₃N₇O₈ |
| Molecular Weight | 665.74 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
II. Primary Research Applications and Key Enzyme Interactions
The utility of Boc-Phe-Ser-Arg-MCA stems from its specificity as a substrate for several key serine proteases. The cleavage of the substrate by these enzymes releases the fluorophore AMC, which can be monitored in real-time.
| Enzyme | Biological Significance |
| Factor XIa | A critical component of the intrinsic pathway of the blood coagulation cascade. Its inhibition is a major target for anticoagulant therapies. |
| Tryptase | The most abundant serine protease stored in the secretory granules of mast cells. It is released during mast cell degranulation and serves as a biomarker for anaphylaxis and mastocytosis. |
| Trypsin | A well-studied digestive enzyme that serves as a model for serine protease activity. |
| Acrosin | A serine protease released from the acrosome of sperm cells, playing a role in fertilization. |
Quantitative Enzyme Kinetics
The interaction of Boc-Phe-Ser-Arg-MCA with its target enzymes can be quantified to determine key kinetic parameters. This data is crucial for comparative studies and for assessing the potency of potential inhibitors.
| Enzyme | Kinetic Parameter | Value |
| Factor XIa | kcat/KM | 1.2 x 10⁵ M⁻¹s⁻¹[1] |
| Tryptase | Km | Data not consistently available in the searched literature. |
| Tryptase | kcat | Data not consistently available in the searched literature. |
III. Signaling Pathways and Biological Context
Understanding the biological pathways in which the target enzymes of Boc-Phe-Ser-Arg-MCA operate is essential for interpreting experimental results.
A. Factor XIa in the Intrinsic Coagulation Cascade
Factor XIa plays a crucial role in the amplification of the coagulation cascade, leading to the formation of a stable fibrin clot. Its activity is a key focal point for the development of antithrombotic drugs.
B. Tryptase Release and Mast Cell Degranulation
Tryptase is a primary mediator released upon the activation and degranulation of mast cells, a key event in allergic reactions and anaphylaxis. Measuring tryptase activity can, therefore, serve as a direct indicator of mast cell activation.
IV. Experimental Protocols
A generalized experimental workflow for utilizing Boc-Phe-Ser-Arg-MCA in a protease activity assay is outlined below. This can be adapted for specific enzymes and experimental goals.
A. Generalized Experimental Workflow
B. Detailed Methodologies
1. Preparation of Stock Solutions:
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Boc-Phe-Ser-Arg-MCA Substrate: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
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Enzyme (e.g., Human Factor XIa or Tryptase): Reconstitute the lyophilized enzyme in the recommended buffer (often a Tris or HEPES-based buffer at physiological pH) to a stock concentration of, for example, 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
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Assay Buffer: A typical assay buffer for Factor XIa or tryptase is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4. The exact composition may need optimization depending on the enzyme.
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7-Amino-4-methylcoumarin (AMC) Standard: Prepare a 1 mM stock solution of free AMC in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.
2. Enzyme Activity Assay Protocol:
This protocol is designed for a 96-well microplate format and can be adapted for other formats.
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Prepare AMC Standard Curve:
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In a black, clear-bottom 96-well plate, perform serial dilutions of the AMC stock solution in assay buffer to generate a range of concentrations (e.g., 0-25 µM).
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The final volume in each well should be 100 µL.
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Prepare Assay Reactions:
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In separate wells of the same 96-well plate, add the following in order:
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Assay Buffer to bring the final reaction volume to 100 µL.
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The enzyme to be tested at its final desired concentration (e.g., 1-10 nM for Factor XIa).
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For inhibitor screening, add the test compounds at various concentrations. For control wells, add the vehicle (e.g., DMSO) used to dissolve the inhibitors.
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Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
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Initiate the Reaction:
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Add the Boc-Phe-Ser-Arg-MCA substrate to all wells to a final concentration typically ranging from 10-100 µM. The optimal concentration should be determined and should ideally be at or below the Km value for kinetic studies.
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Measure Fluorescence:
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Immediately place the plate in a fluorescence microplate reader.
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Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm .[1]
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Record data every 1-2 minutes for a period of 30-60 minutes.
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3. Data Analysis:
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AMC Standard Curve:
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Plot the fluorescence intensity (RFU) against the known AMC concentrations.
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Perform a linear regression to obtain the slope (RFU/µM). This slope will be used to convert the rate of change of fluorescence in the enzyme assays to the rate of product formation (µM/min).
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Enzyme Kinetics:
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For each enzyme reaction, determine the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert this rate from RFU/min to µM/min using the slope from the AMC standard curve.
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To determine Km and Vmax, perform the assay with varying concentrations of Boc-Phe-Ser-Arg-MCA and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
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For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the control (vehicle-only) wells. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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